

# Optimization of esterification reactions for Cabozantinib intermediates

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## Compound of Interest

Compound Name: Ethyl 4-amino-3-(cyclopropylmethoxy)benzoate  
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Application Note: Optimization of Ester-Amide Selectivity in Cabozantinib Intermediate Synthesis

## Executive Summary

This Application Note details the process optimization for the critical ester-functionalized intermediates in the synthesis of Cabozantinib (Cometriq/Cabometyx). Specifically, we focus on the desymmetrization of diethyl 1,1-cyclopropanedicarboxylate to yield the key precursor ethyl 1-(4-fluorophenylcarbamoyl)cyclopropanecarboxylate.[1]

Controlling the reactivity of the gem-disubstituted diester is the primary bottleneck in Cabozantinib manufacturing.[2] Poor control leads to bis-hydrolysis (formation of 1,1-cyclopropanedicarboxylic acid) or bis-amidation (formation of the diamide impurity), significantly reducing yield and complicating downstream purification.[2][1] This guide provides a validated protocol for selective mono-hydrolysis, activation, and subsequent amidation, alongside a high-value workflow for the re-esterification (recovery) of the di-acid byproduct.[2][1]

## Chemical Background & Mechanistic Insights

The synthesis of Cabozantinib relies on the "Linker" strategy, where the cyclopropane-1,1-dicarboxylic acid moiety serves as a bridge between the 4-fluoroaniline and the quinoline core.  
[1]

The Challenge: Geminal Diester Reactivity The starting material, Diethyl 1,1-cyclopropanedicarboxylate (1), possesses two equivalent ester groups.[2] The target intermediate is the Mono-Ester Mono-Amide (3).[2][1]

- Pathway A (Direct Aminolysis): Reacting diester (1) directly with 4-fluoroaniline.[2][1] Risk:[2][1][3][4] High probability of over-reaction to the diamide due to the similar reactivity of the second ester group after the first amidation.[2]
- Pathway B (Hydrolysis-Activation): Controlled hydrolysis to the Mono-Acid Mono-Ester (2), followed by activation (e.g., SOCl<sub>2</sub>) and coupling.[2][1] Optimization Focus: This pathway offers superior impurity control but requires precise pH and temperature regulation to prevent bis-hydrolysis.[2][1]

Reaction Scheme:

- Desymmetrization: Diester (1)  
Mono-Acid (2) + Ethanol[2][1]
- Activation/Coupling: Mono-Acid (2)  
Acid Chloride  
Amido-Ester (3)[2][1]
- Recovery: Di-Acid Byproduct  
Diester (1) (Re-esterification)

## Experimental Optimization Strategy

### Key Process Parameters (KPPs)

| Parameter        | Range Tested   | Optimal Setpoint | Mechanistic Rationale   |
|------------------|----------------|------------------|---|
| Base Equivalents | 0.90 – 1.20 eq | 1.05 eq          | <1.0 leaves unreacted diester; >1.1 accelerates bis-hydrolysis to di-acid.<br>[2][1]  |
| Temperature      | -10°C – 25°C   | 0°C – 5°C        | Kinetic control is essential.[2][1] Higher temps lower the energy barrier for the second hydrolysis event.[2]                                 |
| Solvent System   | EtOH/Water     | EtOH (5 vol)     | Ethanol suppresses transesterification side-reactions and modulates solubility of the mono-sodium salt.<br>[2][1]                             |
| Quenching pH     | pH 1.0 – 5.0   | pH 3.5 – 4.0     | Critical for separation.<br>[2] At pH 3.5, the mono-acid precipitates/extracts, while the di-acid remains soluble in the aqueous phase.[2][1] |

## Detailed Experimental Protocols

### Protocol A: Selective Mono-Hydrolysis (Desymmetrization)

Objective: Prepare 1-(ethoxycarbonyl)cyclopropanecarboxylic acid with <5% di-acid impurity.[1]

Reagents:

- Diethyl 1,1-cyclopropanedicarboxylate (Start Material)[2][1][5]
- Sodium Hydroxide (NaOH), 1N aqueous solution[2]
- Ethanol (Absolute)[1]
- Hydrochloric Acid (HCl), 1N and 6N[2]
- MTBE (Methyl tert-butyl ether) or Ethyl Acetate for extraction[2][1]

#### Step-by-Step Methodology:

- Charge: Load Diethyl 1,1-cyclopropanedicarboxylate (100 g, 0.537 mol) and Ethanol (500 mL, 5 vol) into a reactor fitted with a mechanical stirrer and temperature probe.
- Cool: Chill the solution to 0–5°C. Ensure the temperature is stable before base addition.[2]
- Controlled Addition: Add 1N NaOH (564 mL, 1.05 eq) dropwise over 2 hours.
  - Critical: Maintain internal temperature <5°C. Rapid addition creates localized hot spots (high pH zones) favoring bis-hydrolysis.[2][1]
- Reaction Monitoring: Stir at 0–5°C for 6–8 hours. Monitor by HPLC/TLC.[2]
  - Endpoint: Diester < 2.0%. [2][6]
- Workup (pH Switch):
  - Concentrate the reaction mixture under vacuum (remove Ethanol) to ~40% volume.
  - Dilute with Water (300 mL). Wash with MTBE (200 mL) to remove unreacted Diester.[2] Discard organic layer.
  - Acidification: Cool the aqueous layer to 10°C. Slowly add 6N HCl to adjust pH to 3.5 – 4.0.
  - Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 300 mL).[2] (Note: The Diacid is more water-soluble and largely remains in the aqueous phase at this pH).[2][1]

- Isolation: Dry combined organics over  $\text{Na}_2\text{SO}_4$  and concentrate to yield the Mono-Acid Mono-Ester as a viscous oil.
  - Target Yield: 85–90%.<sup>[2]</sup>
  - Purity: >98% (by HPLC).<sup>[2][3][6][7]</sup>

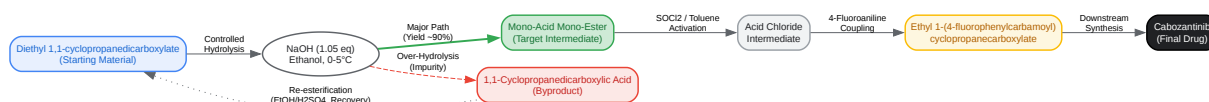
## Protocol B: Recovery & Re-esterification of Di-Acid Byproduct

Objective: Convert waste 1,1-cyclopropanedicarboxylic acid back to the starting Diester.

Rationale: In commercial scaling, the aqueous waste from Protocol A contains 5–10% di-acid.<sup>[2][1]</sup> Recovering this reduces Cost of Goods (COGS).<sup>[2]</sup>

- Recovery: Acidify the aqueous waste from Protocol A (after Ethyl Acetate extraction) to pH < 1.0 using conc. HCl.
- Extraction: Extract with Ethyl Acetate. Concentrate to obtain crude 1,1-cyclopropanedicarboxylic acid.
- Fischer Esterification:
  - Dissolve crude di-acid in Ethanol (10 vol).
  - Add conc.  $\text{H}_2\text{SO}_4$  (0.1 eq) as catalyst.<sup>[2]</sup>
  - Reflux (78°C) for 12 hours.<sup>[2]</sup> Use a Dean-Stark trap or molecular sieves to remove water and drive equilibrium.<sup>[2][1]</sup>
- Purification: Neutralize with  $\text{NaHCO}_3$ , concentrate, and distill.
  - Result: Recycled Diethyl 1,1-cyclopropanedicarboxylate ready for Protocol A.<sup>[2][1]</sup>

## Visualization: Process Workflow & Reaction Scheme



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Caption: Reaction pathway for the desymmetrization of the cyclopropane diester.[2][1] Green path indicates the optimized selective route.[2] Red dashed line indicates the over-hydrolysis impurity loop.[1]

## Analytical Quality Control

HPLC Method Parameters:

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 3.5  $\mu$ m).[2][1]
- Mobile Phase A: 0.1% Phosphoric Acid in Water.[2]
- Mobile Phase B: Acetonitrile.[2]
- Gradient: 10% B to 90% B over 20 minutes.
- Detection: UV @ 210 nm (Carbonyl detection) and 254 nm (Aromatic detection for downstream steps).

Interpretation:

- Retention Time (RT) Order: Di-Acid (early eluting) < Mono-Acid (mid) < Diester (late).[2][1]
- Acceptance Criteria: Mono-Acid > 98.0%, Di-Acid < 0.5%, Diester < 1.0%.[2][1]

## Troubleshooting Guide

| Observation                | Root Cause   | Corrective Action   |
|----------------------------|--|---|
| High Di-Acid Content (>5%) | Temperature spike during NaOH addition.[2][1]                    | Check chiller capacity; reduce addition rate. Ensure internal temp < 5°C.                   |
| Low Conversion (<90%)      | Old NaOH solution (carbonated) or insufficient stoichiometry.[2] | Titrate NaOH before use.[2]<br>Increase equivalents to 1.10 eq if necessary.                |
| Emulsion during Workup     | Phase density similarity or surfactant effect of the salt.[2]    | Add brine (sat. NaCl) to the aqueous layer; filter through Celite if solids are present.[2] |
| Solidification of Reagents | Reaction too concentrated.[2]                                    | Ensure Ethanol volume is at least 5 volumes relative to the Diester mass.[2]                |

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